molecular formula C14H16BrClN4S B4122420 1-(4-bromo-2-chlorophenyl)-3-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea

1-(4-bromo-2-chlorophenyl)-3-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea

Cat. No.: B4122420
M. Wt: 387.7 g/mol
InChI Key: ZNZQEIQWYAIQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-chlorophenyl)-N’-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea is a synthetic organic compound characterized by the presence of bromine, chlorine, and thiourea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorophenyl)-N’-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea typically involves the reaction of 4-bromo-2-chloroaniline with 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorophenyl)-N’-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Substituted derivatives with new functional groups replacing the halogens.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-N’-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-N’-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-chlorophenyl)-N’-[1-(1H-pyrazol-4-yl)ethyl]thiourea
  • N-(4-bromo-2-chlorophenyl)-N’-[1-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]thiourea
  • N-(4-bromo-2-chlorophenyl)-N’-[1-(1,5-dimethyl-1H-pyrazol-5-yl)ethyl]thiourea

Uniqueness

N-(4-bromo-2-chlorophenyl)-N’-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea is unique due to its specific substitution pattern on the pyrazole ring and the presence of both bromine and chlorine atoms. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-[1-(1,5-dimethylpyrazol-4-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrClN4S/c1-8(11-7-17-20(3)9(11)2)18-14(21)19-13-5-4-10(15)6-12(13)16/h4-8H,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZQEIQWYAIQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(C)NC(=S)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromo-2-chlorophenyl)-3-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea
Reactant of Route 2
1-(4-bromo-2-chlorophenyl)-3-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-bromo-2-chlorophenyl)-3-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea
Reactant of Route 4
1-(4-bromo-2-chlorophenyl)-3-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea
Reactant of Route 5
1-(4-bromo-2-chlorophenyl)-3-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea
Reactant of Route 6
1-(4-bromo-2-chlorophenyl)-3-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.